molecular formula C7H14ClNO B11916791 (3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

Cat. No.: B11916791
M. Wt: 163.64 g/mol
InChI Key: ZWFNCJOAGYAXQO-UHRUZOLSSA-N
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Description

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chemical compound with a complex structure that belongs to the class of heterocyclic compounds It is characterized by its octahydrocyclopenta[c]pyrrole core, which is a fused ring system containing both cyclopentane and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the cyclopentane ring.

    Pyrrole Formation: The next step involves the formation of the pyrrole ring through a series of reactions, such as condensation and cyclization.

    Hydrogenation: The final step involves the hydrogenation of the intermediate compound to form the octahydrocyclopenta[c]pyrrole core.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield fully saturated hydrocarbons.

Scientific Research Applications

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol: A stereoisomer with different spatial arrangement of atoms.

    (3aS,6R,6aR)-Octahydrocyclopenta[b]pyrrol-6-ol hydrochloride: A compound with a similar core structure but different functional groups.

Uniqueness

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1

InChI Key

ZWFNCJOAGYAXQO-UHRUZOLSSA-N

Isomeric SMILES

C1C[C@@H]([C@H]2[C@@H]1CNC2)O.Cl

Canonical SMILES

C1CC(C2C1CNC2)O.Cl

Origin of Product

United States

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